molecular formula C22H42O3 B13339748 (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Cat. No.: B13339748
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-PWRODBHTSA-N
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Description

(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a complex organic compound with a unique structure that includes an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one typically involves multiple steps, including the formation of the oxetane ring and the introduction of the hexyl and hydroxytridecyl groups. The specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Isopentyl-4-(2’-benzyloxypentadec-1’-yl)oxetan-2-one
  • (3R,4R)-3-Hexyl-4-((S)-2-hydroxydecyl)oxetan-2-one

Uniqueness

(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of both hexyl and hydroxytridecyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

(3R,4R)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m0/s1

InChI Key

RSOUWOFYULUWNE-PWRODBHTSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Origin of Product

United States

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